1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone
Overview
Description
1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone is a complex organic compound with a unique structure that combines a naphthalene ring with an imidazole ring substituted with a methylsulfanyl group
Preparation Methods
The synthesis of 1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal with ammonia and a suitable aldehyde.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution using a suitable thiol reagent.
Coupling with Naphthalene Derivative: The final step involves coupling the imidazole derivative with a naphthalene derivative through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming different substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the enzyme or receptor it interacts with.
Comparison with Similar Compounds
1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone can be compared with similar compounds such as:
2-(Methylsulfanyl)-4,5-dihydroimidazole derivatives: These compounds share the imidazole ring and methylsulfanyl group but differ in the substituents on the naphthalene ring.
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents on the imidazole ring.
Properties
IUPAC Name |
1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-20-16-17-9-10-18(16)15(19)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPOUYRQYHUWBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326470 | |
Record name | 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851863-54-2 | |
Record name | 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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